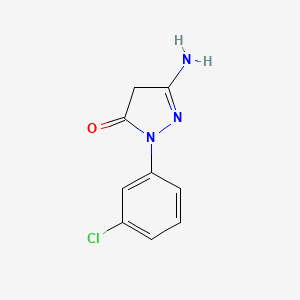

5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

5-amino-2-(3-chlorophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-6-2-1-3-7(4-6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROZMOZSNFUILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

The synthesis of 5-aminopyrazoles, including this compound, is commonly achieved through the condensation of β-ketonitriles with hydrazines. This method is versatile and efficient, avoiding the use of difficult β-ketonitrile functionalities and is suitable for combinatorial library synthesis for drug screening.

A typical synthetic route involves:

- Preparation of 3-chlorophenylhydrazine by reaction of 3-chlorobenzaldehyde with hydrazine hydrate.

- Subsequent reaction of the hydrazine intermediate with β-ketoesters such as ethyl acetoacetate under reflux, often catalyzed by acetic acid, to promote cyclization and formation of the pyrazolone ring.

Specific Synthetic Route for this compound

While direct literature on the 3-chlorophenyl derivative is limited, closely related chlorophenyl pyrazolones (e.g., 4-chlorophenyl analogues) have been synthesized via:

- Reaction of 3-chlorophenylhydrazine with ethyl acetoacetate under reflux, catalyzed by acetic acid or piperidine.

- Cyclization occurs to form the pyrazolone core with the amino group at the 5-position.

- Purification is typically achieved by recrystallization from ethanol/water mixtures.

Advanced Synthesis via Click Chemistry (CuAAC)

Recent advances incorporate 1,2,3-triazole moieties into pyrazolone derivatives for enhanced biological activity. The synthesis involves:

- Knoevenagel condensation between pyrazolone derivatives and indole-3-carbaldehyde derivatives.

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to introduce triazole rings.

- This method allows for the synthesis of diverse derivatives, including halogenated phenyl substitutions such as 3-chlorophenyl, with high yields (80–95%) and purity (>99% by HPLC).

Though this method is more complex, it is adaptable for creating libraries of compounds for antimicrobial screening.

Industrial and Green Chemistry Methods

- Continuous flow reactors have been employed to optimize reaction conditions for pyrazolone synthesis, improving yield and scalability.

- Ultrasound-promoted synthesis is reported as an environmentally friendly method, enhancing reaction rates and reducing solvent use.

Data Tables Summarizing Preparation and Characterization

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Chlorobenzaldehyde + Hydrazine hydrate | Reflux, solvent: ethanol or acetic acid | ~85-95 | Formation of 3-chlorophenylhydrazine intermediate |

| 2 | 3-Chlorophenylhydrazine + Ethyl acetoacetate | Reflux, catalyst: acetic acid or piperidine | 70-90 | Cyclization to form pyrazolone ring |

| 3 | Purification | Recrystallization from ethanol/water | - | Purity >98% by HPLC |

| Analytical Technique | Key Observations for this compound |

|---|---|

| ¹H NMR | Aromatic protons δ 7.0–7.8 ppm; NH₂ protons δ ~5.5–6.2 ppm |

| ¹³C NMR | Signals consistent with pyrazolone carbonyl (~163 ppm) and aromatic carbons |

| IR Spectroscopy | Strong C=O stretch at ~1650 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak consistent with C9H8ClN3O (MW 209.63 g/mol) |

| X-ray Crystallography | Confirms molecular structure and hydrogen bonding in crystal lattice (reported for related derivatives) |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| β-Ketonitrile + Hydrazine Condensation | β-Ketonitrile derivatives, hydrazines | Reflux, acidic or basic catalysis | Versatile, high yield, suitable for combinatorial synthesis | β-Ketonitrile intermediates may be unstable |

| Hydrazine + β-Ketoester (Ethyl Acetoacetate) | 3-Chlorophenylhydrazine, ethyl acetoacetate | Reflux, acetic acid or piperidine catalyst | Simple, widely used, good yields | Requires preparation of hydrazine intermediate |

| CuAAC Click Chemistry | Pyrazolone derivatives, azides, alkynes | Room temperature, CuSO4 catalyst, sodium ascorbate | High purity, structural diversity, mild conditions | More complex, multi-step synthesis |

| Continuous Flow / Ultrasound-Assisted | Same as above | Optimized flow or ultrasound conditions | Environmentally friendly, scalable | Requires specialized equipment |

This detailed review of preparation methods for this compound integrates synthetic strategies from classical condensation to modern click chemistry, supported by analytical data and industrial process considerations. The compound's synthesis is well-established with room for further optimization and functionalization to enhance its biological applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

Substitution: The chlorine atom can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazolones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. Molecular docking studies have shown that the compound can bind to the active site of thymidylate synthase, an enzyme crucial for DNA synthesis, thereby inhibiting its activity and leading to cell death.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The table below highlights key structural analogs, their substituents, and physicochemical properties:

Key Observations:

- Substituent Position : The target compound’s 3-chlorophenyl group at position 2 distinguishes it from analogs like 6e (3-chlorophenyl at position 5), which may alter electronic distribution and steric effects .

- Amino Group: The 5-amino group facilitates hydrogen bonding, as seen in crystal structures of related compounds (e.g., intermolecular NH₂···O=C interactions in ), which may influence bioavailability .

Physicochemical and Analytical Properties

- Lipophilicity : The logP of 1.55 for a 2,4-dichloro-6-methoxyphenyl analog () suggests moderate lipophilicity, which could guide solubility optimization for the target compound .

- Thermal Stability: High melting points (>300°C) in hydrazono derivatives () contrast with lower values in alkyl-substituted pyrazolones, indicating substituent-dependent stability .

Biological Activity

5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has attracted considerable attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 209.63 g/mol

- CAS Number : 54178-29-9

The compound features an amino group, a chlorophenyl moiety, and a pyrazolone ring, which contribute to its reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. A common method includes cyclization of 3-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The product is usually purified through crystallization or extraction techniques.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The compound also demonstrated effective biofilm inhibition .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 0.22 - 0.25 | Antimicrobial against Gram-positive bacteria |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines:

- MCF7 (Breast Cancer) : Exhibited growth inhibition with an IC50 value of approximately 12.50 µM.

- NCI-H460 (Lung Cancer) : Demonstrated significant cytotoxicity with an IC50 value of around 42.30 µM.

These findings suggest that the compound may inhibit cell proliferation by targeting specific molecular pathways involved in cancer progression .

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| MCF7 | 12.50 | Breast Cancer |

| NCI-H460 | 42.30 | Lung Cancer |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes related to DNA synthesis and cell proliferation. Molecular docking studies indicate that the compound can bind to thymidylate synthase, a critical enzyme in nucleotide biosynthesis, thereby disrupting DNA replication and leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested for antimicrobial activity, with notable efficacy against resistant strains.

- Cancer Cell Line Evaluation : A comprehensive evaluation of various pyrazole derivatives showed that modifications to the chlorophenyl group significantly influenced anticancer activity.

Q & A

Q. What are the optimized synthetic methodologies for preparing 5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one?

The synthesis of pyrazolone derivatives typically involves condensation reactions between substituted pyrazol-3-ones and aromatic aldehydes. For example, eco-friendly routes employ diethanolamine as a catalyst in ethanol under reflux conditions, achieving high yields (e.g., 85–92%) with minimal environmental impact . Optimization studies (Table 1 in ) compare catalysts (e.g., ionic liquids, nanoparticles) and solvents, highlighting ethanol as a balance between efficiency and sustainability. Reaction parameters such as temperature (70–80°C) and molar ratios (1:1.2 for aldehyde:pyrazolone) are critical for reproducibility.

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

Key methods include:

- FT-IR : Confirms the presence of NH (stretching at ~3300–3400 cm) and C=O (1650–1680 cm^{-1) groups.

- NMR : H NMR resolves aromatic protons (δ 7.2–7.8 ppm for 3-chlorophenyl) and pyrazolone ring protons (δ 5.2–5.6 ppm). C NMR identifies carbonyl carbons (~160–165 ppm) .

- X-ray crystallography : Resolves tautomeric forms (e.g., CH-form dominance) and hydrogen-bonding networks (e.g., NH···O=C interactions at 2.85–3.28 Å) .

Q. What solvents and catalysts are optimal for large-scale synthesis?

Ethanol is preferred for its low toxicity and compatibility with eco-friendly catalysts like diethanolamine. Ionic liquids (e.g., [BMIM]BF) enhance reaction rates but require post-synthesis purification . Nanoparticle catalysts (e.g., CuO) improve selectivity but may complicate scalability.

Advanced Research Questions

Q. How do tautomeric equilibria influence the compound’s reactivity and biological activity?

X-ray studies reveal that the CH-form dominates in the solid state due to intramolecular hydrogen bonding (NH···C=O) and π-π stacking of the 3-chlorophenyl group . Tautomerism affects electrophilic substitution sites: the amino group at position 5 and carbonyl at position 3 are key for forming Schiff bases or coordinating metal ions . Computational modeling (e.g., DFT) can predict tautomer stability in solution, guiding derivatization for target applications.

Q. What strategies mitigate conflicting data in biological activity assays?

Contradictions in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from:

- Solubility variations : Use standardized DMSO/water mixtures to ensure consistent compound dispersion.

- Tautomer-dependent interactions : Validate dominant tautomers under assay conditions (e.g., pH 7.4 for physiological studies) .

- Assay interference : Pre-screen for false positives (e.g., redox activity in MTT assays) using radical scavenging controls .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

- Molecular docking : Predict binding affinities to targets like EGFR or VEGFR-2 using crystal structures (PDB IDs: 1M17, 3WZE).

- ADMET profiling : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Å) for blood-brain barrier penetration .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl at phenyl) with bioactivity trends .

Q. What are the challenges in resolving hydrogen-bonding networks in crystalline forms?

Single-crystal X-ray diffraction reveals intermolecular NH···O=C bonds (2.85–3.28 Å) and π-π stacking (3.5–4.0 Å), but disorder in the pyrazolone ring or solvent inclusion can complicate refinement. Low-temperature data collection (100 K) and high-resolution detectors improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.